An In-depth Technical Guide to 4-Carboxy-3-chlorophenylboronic Acid
An In-depth Technical Guide to 4-Carboxy-3-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carboxy-3-chlorophenylboronic acid is a substituted arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a carboxylic acid and a boronic acid group on a chlorinated phenyl ring, makes it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in cross-coupling reactions.
Core Chemical Properties
4-Carboxy-3-chlorophenylboronic acid is a white to off-white crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BClO₄ | [1][2][3] |
| Molecular Weight | 200.38 g/mol | [1][2][3] |
| Melting Point | 232 °C (decomposes) | [1] |
| Boiling Point | 429.2 °C at 760 mmHg | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 136496-72-5 | [1][2][3] |
Synthesis
A plausible synthetic approach is outlined in the diagram below.
Caption: A potential synthetic pathway for 4-Carboxy-3-chlorophenylboronic acid.
Solubility and Acidity
Quantitative solubility data for 4-Carboxy-3-chlorophenylboronic acid in common laboratory solvents is not extensively documented. However, based on the properties of similar compounds like 3-chlorophenylboronic acid, it is expected to be slightly soluble in water and soluble in organic solvents such as methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4]
The pKa value of the boronic acid group is a critical parameter for its reactivity, particularly in Suzuki-Miyaura coupling reactions. While an experimental pKa for 4-Carboxy-3-chlorophenylboronic acid has not been identified, a predicted pKa for the similar 3-chlorophenylboronic acid is approximately 7.55.[4] The presence of the electron-withdrawing carboxylic acid and chlorine atom on the phenyl ring is expected to influence the acidity of the boronic acid group.
Applications in Organic Synthesis
The primary application of 4-Carboxy-3-chlorophenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[5]
Suzuki-Miyaura Coupling Reaction
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (Ar¹-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While a specific protocol for a reaction involving 4-Carboxy-3-chlorophenylboronic acid is not available, the following is a detailed experimental workflow for a Suzuki-Miyaura coupling reaction using a structurally similar arylboronic acid, 4-chlorophenylboronic acid. This can be adapted for use with the title compound.
Illustrative Suzuki-Miyaura Coupling Protocol:
This protocol describes the coupling of an aryl halide with 4-chlorophenylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Chlorophenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed toluene (5 mL) and water (1 mL) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Analysis: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological and Medicinal Chemistry Applications
Arylboronic acids are of significant interest in drug discovery and development.[6] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with diols, which are present in many biological macromolecules.[1][6] 4-Carboxy-3-chlorophenylboronic acid, with its specific substitution pattern, serves as a valuable intermediate in the synthesis of a variety of biologically active compounds, including potential anticancer and antidiabetic agents.[1]
It is important to note that no specific involvement of 4-Carboxy-3-chlorophenylboronic acid in biological signaling pathways has been identified in the reviewed literature. Its primary role in a biological context is as a synthetic precursor for the development of new therapeutic agents.
Safety and Handling
4-Carboxy-3-chlorophenylboronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Carboxy-3-chlorophenylboronic acid is a key synthetic intermediate with significant applications in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its utility in medicinal chemistry for the development of novel therapeutic agents is a major driver of its importance. This guide provides essential technical information for researchers and scientists working with this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 136496-72-5 | 4-Carboxy-3-chlorophenylboronic acid - Synblock [synblock.com]
- 3. usbio.net [usbio.net]
- 4. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]



